5-(p-Chlorophenyl)-3-phenylisoxazole

antibacterial azole derivatives IC50 determination

5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4, molecular formula C15H10ClNO, molecular weight 255.70 g/mol) is a 3,5-diaryl-substituted isoxazole heterocycle bearing a phenyl group at the 3-position and a 4-chlorophenyl group at the 5-position. The compound is a white crystalline solid at room temperature with an experimentally determined melting point of 178-179°C.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 1148-87-4
Cat. No. B190035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Chlorophenyl)-3-phenylisoxazole
CAS1148-87-4
SynonymsIsoxazole, 5-(4-chlorophenyl)-3-phenyl-
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H
InChIKeyKRYRJGHZBHLLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4): Chemical Identity and Procurement-Relevant Baseline Characteristics


5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4, molecular formula C15H10ClNO, molecular weight 255.70 g/mol) is a 3,5-diaryl-substituted isoxazole heterocycle bearing a phenyl group at the 3-position and a 4-chlorophenyl group at the 5-position . The compound is a white crystalline solid at room temperature with an experimentally determined melting point of 178-179°C [1]. Its calculated LogP is 4.3, indicating significant lipophilicity that governs solubility and partitioning behavior . As a member of the diarylisoxazole class, this compound serves both as a building block in medicinal chemistry synthesis and as a reference standard in analytical method validation [2].

Why In-Class Substitution of 5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4) Carries Unverified Performance Risk


Within the 3,5-diarylisoxazole class, the precise regiochemistry and substituent identity produce distinct electronic and steric signatures that translate into differential biological and physicochemical profiles. Substitution of this compound with a regioisomer such as 3-(4-chlorophenyl)-5-phenylisoxazole (CAS 24097-17-4) yields a different molecular geometry, with the chloro-substituted aryl ring positioned at the 3-position rather than the 5-position of the isoxazole core [1]. This structural perturbation alters electronic distribution, dipole orientation, and binding interactions with biological targets, as demonstrated by distinct NMR chemical shifts and differential hydrogen-bonding capacity in enzyme active sites [2]. Procurement specifications that overlook these regiospecific requirements risk introducing compounds with divergent reactivity in downstream synthetic steps or altered potency in biological screening cascades, thereby undermining the reproducibility of established protocols.

Quantitative Differentiation Evidence for 5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4)


Antibacterial Potency of 4-(3,5-Dimethylpyrazol-1-yl) Derivative Synthesized from 5-(p-Chlorophenyl)-3-phenylisoxazole Core

Derivative 5b, which incorporates the 5-(4-chlorophenyl)-3-phenylisoxazole core with an additional 3,5-dimethylpyrazol-1-yl substituent at the 4-position, demonstrated significant antibacterial activity against Gram-positive strains. This compound was evaluated against the unsubstituted parent scaffold, providing a direct comparator within the same synthetic series [1].

antibacterial azole derivatives IC50 determination

Anti-Proliferative Selectivity of 3-Phenylisoxazole-Based HDAC1 Inhibitors Derived from 5-(p-Chlorophenyl)-3-phenylisoxazole Core

Among a series of sixteen 3-phenylisoxazole derivatives synthesized for HDAC1 inhibition, derivative 17 (a structural analog containing the 3-phenylisoxazole core) exhibited potent and selective anti-proliferative activity against prostate cancer PC3 cells with minimal toxicity toward normal prostate WPMY-1 cells. The selectivity profile was established through direct comparative measurement of IC50 values in cancerous versus normal cell lines within the same study [1].

anticancer HDAC inhibition selectivity index prostate cancer

Regioisomeric Differentiation: 5-(p-Chlorophenyl)-3-phenylisoxazole Versus 3-(p-Chlorophenyl)-5-phenylisoxazole

5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4) and 3-(4-chlorophenyl)-5-phenylisoxazole (CAS 24097-17-4) are constitutional isomers distinguished by the positional placement of the 4-chlorophenyl group on the isoxazole ring. The regioisomeric difference yields distinct physicochemical and potential biological properties that render these compounds non-interchangeable in research applications [1].

regioisomer structural differentiation SAR isoxazole

Synthetic Accessibility: One-Pot Oxidative Cyclization Yields for 5-(p-Chlorophenyl)-3-phenylisoxazole

5-(p-Chlorophenyl)-3-phenylisoxazole can be synthesized via multiple established one-pot procedures from readily available α,β-unsaturated ketone (chalcone) precursors and hydroxylamine hydrochloride. Methodologies employing TCCA (trichloroisocyanuric acid) or CuBr2/Oxone catalytic systems provide efficient access to this compound in high yields [1].

synthetic methodology oxidative cyclization yield optimization 3,5-diarylisoxazole

Spectral Fingerprint Authentication: Differentiating 5-(p-Chlorophenyl)-3-phenylisoxazole via NMR and MS Signatures

5-(p-Chlorophenyl)-3-phenylisoxazole possesses a well-characterized and publicly accessible spectral fingerprint, including 1H NMR, 13C NMR, and mass spectrometry (GC-MS) data, enabling unambiguous identity verification and purity assessment in procurement and analytical workflows [1]. The availability of reference-quality spectra distinguishes this compound from structurally related analogs lacking comprehensive spectral documentation.

analytical reference standard NMR spectroscopy mass spectrometry quality control

Optimal Research and Industrial Application Scenarios for 5-(p-Chlorophenyl)-3-phenylisoxazole (CAS 1148-87-4)


Medicinal Chemistry: Privileged Scaffold for Antibacterial and Anticancer Lead Optimization

This compound serves as a validated core scaffold for the synthesis of bioactive 3,5-diarylisoxazole derivatives. As demonstrated in primary research, structural elaboration at the 4-position of the isoxazole ring yields derivatives with quantifiable antibacterial activity against Gram-positive pathogens, including equipotency to ampicillin against B. subtilis (IC50 = 2.6 μg/mL vs. 2.5 μg/mL) and superior potency against B. cereus (IC50 = 1.2 μg/mL vs. 3.1 μg/mL) [1]. Additionally, 3-phenylisoxazole-based analogs demonstrate selective anti-proliferative activity against prostate cancer PC3 cells (IC50 = 5.82 μM) with a selectivity index exceeding 6.9 versus normal prostate cells [2]. Procurement of this specific regioisomer is essential for reproducing the structure-activity relationships established in these medicinal chemistry programs.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Validation

5-(p-Chlorophenyl)-3-phenylisoxazole is employed as a reference standard in chemical analysis, ensuring the accuracy and reliability of analytical methods . The compound's well-defined melting point (178-179°C) and comprehensive spectral characterization data, including 3 NMR spectra and 2 MS (GC) spectra in authoritative reference libraries, enable its use as a system suitability standard for HPLC method development and validation [3]. Its moderate lipophilicity (LogP = 4.3) makes it particularly suitable for evaluating reversed-phase chromatographic separations of diaryl heterocycles. Procurement of high-purity material with documented analytical certificates is critical for compliance with GLP and regulatory analytical requirements.

Synthetic Methodology Development and Reaction Optimization Studies

This compound serves as a benchmark substrate for developing and optimizing synthetic methodologies targeting 3,5-diarylisoxazoles. The established one-pot oxidative cyclization protocols using TCCA or CuBr2/Oxone catalytic systems provide efficient access from chalcone oxime precursors in high yields (80-95% typical range) [4]. The compound's thermal stability (melting point 178-179°C) and crystalline nature facilitate straightforward isolation and purification by recrystallization, making it an ideal model substrate for evaluating novel cycloaddition strategies, assessing catalyst performance, and training synthetic chemistry personnel in heterocyclic synthesis techniques. Procurement of this specific compound enables direct comparison with literature-reported yields and reaction outcomes.

Physicochemical Property Reference for Computational Chemistry and QSAR Model Validation

The compound's well-characterized physicochemical properties—including experimental melting point (178-179°C), calculated boiling point (421.5±30.0°C), density (1.229±0.06 g/cm3), and LogP (4.3)—provide reliable data points for validating computational chemistry models and quantitative structure-activity relationship (QSAR) predictions . The regioisomeric distinction from 3-(4-chlorophenyl)-5-phenylisoxazole (LogP = 4.624, ΔLogP = 0.324) offers a valuable test case for evaluating the accuracy of in silico LogP prediction algorithms [5]. Procurement of authenticated material ensures that experimental validation studies are conducted with the correct molecular entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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